Dimethylarsinous acid

Vue d'ensemble

Description

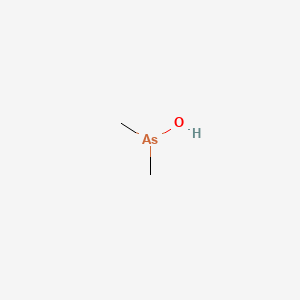

Dimethylarsinous acid is an organoarsenic compound that plays a significant role in the metabolism of arsenic in biological systems. It is a trivalent methylated metabolite of inorganic arsenic, formed during the methylation process catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). This compound is known for its high toxicity and is a key intermediate in the detoxification and activation pathways of arsenic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylarsinous acid can be synthesized in situ by the hydrolysis of iododimethylarsine in buffer solutions . This method involves generating the compound directly in the reaction medium, which helps in maintaining its stability and reactivity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically prepared in research settings using controlled laboratory conditions. The synthesis involves careful handling of arsenic-containing reagents and maintaining specific pH levels to ensure the desired product formation .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylarsinous acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to dimethylarsinic acid, which is pH-dependent . This oxidation process is significant in the context of arsenic metabolism and toxicity.

Common Reagents and Conditions:

Oxidation: The oxidation of this compound to dimethylarsinic acid is influenced by the pH of the solution.

Reduction and Substitution: While specific details on reduction and substitution reactions are less documented, these reactions generally involve common reducing agents and nucleophiles that interact with the arsenic center.

Major Products: The primary product of the oxidation reaction is dimethylarsinic acid, a pentavalent arsenic compound that is less toxic compared to its trivalent precursor .

Applications De Recherche Scientifique

Toxicological Studies

Genotoxicity and Cytotoxicity

Dimethylarsinous acid has been identified as a potent genotoxic agent. Studies have shown that it induces mitotic arrest and significantly increases chromosomal aberrations, such as sister chromatid exchanges and chromatid breaks, in cell cultures. For instance, a study indicated that at a concentration of 5 μM, the mitotic index was markedly elevated, suggesting that this compound disrupts normal cell cycle processes . The compound has been linked to the induction of tetraploids and aneuploids, highlighting its potential carcinogenic effects .

Neurotoxicity

Research has demonstrated that this compound exhibits higher neurotoxic potential compared to its pentavalent counterpart, dimethylarsinic acid. In experiments involving hippocampal slices from rats, it was found that this compound significantly reduced synaptic transmission amplitudes in a concentration-dependent manner . This suggests potential implications for neurological health in populations exposed to arsenic.

Environmental Applications

Biotransformation Studies

this compound plays a critical role in understanding the biotransformation of arsenic compounds in the environment. It is often formed as an intermediate during the microbial degradation of dimethylarsinic acid (the pentavalent form). Research indicates that indigenous microorganisms can convert dimethylarsinic acid into this compound under anaerobic conditions, which can further transform into less toxic inorganic arsenic forms . This biotransformation pathway is crucial for developing remediation strategies for arsenic-contaminated sites.

Remediation Strategies

The knowledge of how this compound interacts with various environmental factors aids in designing effective remediation techniques. For example, studies have assessed the impact of organic amendments on the bioavailability and transformation rates of organoarsenic compounds, including this compound . Understanding these interactions is essential for implementing successful cleanup efforts at contaminated locations.

Clinical Research

Potential Therapeutic Effects

Emerging research suggests that certain arsenic species, including this compound, may have therapeutic effects against specific conditions such as acute promyelocytic leukemia (APL). While the precise mechanisms remain unclear, some studies indicate that trivalent arsenicals could play a role in treatment protocols . However, further research is necessary to elucidate these potential benefits and establish safe application guidelines.

Case Studies

Mécanisme D'action

Dimethylarsinous acid exerts its effects through interactions with cellular components and enzymes. The compound is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage . It targets various molecular pathways, including those involved in DNA damage and repair, protein synthesis, and cell signaling. The formation of ROS and subsequent oxidative stress are key mechanisms underlying its toxicity and carcinogenic potential .

Comparaison Avec Des Composés Similaires

Monomethylarsonic acid (MMAV): Another methylated arsenic compound, less toxic than dimethylarsinous acid, used primarily in agriculture as a herbicide.

Dimethylarsinic acid (DMAV):

Uniqueness: this compound is unique due to its high reactivity and toxicity compared to its pentavalent counterpart, dimethylarsinic acid. Its role as an intermediate in the methylation pathway of arsenic highlights its importance in both detoxification and activation processes .

Activité Biologique

Dimethylarsinous acid (DMA(III)) is a trivalent organoarsenic compound that has garnered attention due to its significant biological activities, particularly in relation to toxicity and carcinogenicity. This article explores the biological activity of DMA(III), including its mechanisms of action, effects on cellular systems, and implications for human health.

Overview of this compound

This compound is a metabolite of dimethylarsinic acid (DMA(V)), which is known to be carcinogenic in various animal models. The conversion of DMA(V) to DMA(III) is crucial as it is the trivalent form that exhibits higher toxicity and biological activity. This compound can interact with cellular targets, leading to various toxicological outcomes.

The biological activity of DMA(III) can be attributed to several mechanisms:

- Genotoxicity : DMA(III) has been shown to induce micronucleus formation in peripheral reticulocytes, indicating potential genotoxic effects. This was observed in studies where increased micronucleated reticulocytes were detected following exposure to DMA(III) in combination with reduced glutathione (GSH) .

- Cytotoxicity : Research indicates that DMA(III) is cytotoxic at micromolar concentrations, affecting urothelial cells and leading to hyperplasia and cytotoxicity in the urinary bladder . The presence of DMA(III) in urine samples from treated rats suggests its formation during metabolic processes and its role in inducing urothelial toxicity .

- Oxidative Stress : DMA(III) may contribute to oxidative stress within cells, which can lead to DNA damage and other cellular dysfunctions. The trivalent arsenicals are known to interact with cellular proteins and DNA, potentially altering repair mechanisms and promoting carcinogenesis .

Study on Urinary Excretion of Arsenic Species

A cross-sectional study conducted in Wenshui County, Shanxi Province, investigated the relationship between urinary arsenic species, including DMA(V) and vitamin D levels. It found a positive correlation between urinary DMA(V) levels and serum 25(OH)D levels, suggesting a complex interaction between arsenic exposure and vitamin D metabolism in populations exposed to water-borne arsenicosis .

Carcinogenicity in Animal Models

In animal studies, high doses of DMA(V) have been linked to bladder cancer in rats. The administration of DMA(V) resulted in significant cytotoxic effects within hours, followed by regenerative hyperplasia by day seven. Co-administration with chelators like DMPS reduced the toxic effects, indicating that the formation of DMA(III) from DMA(V) plays a critical role in these outcomes .

Stability and Reactivity

The stability of DMA(III) is notably low compared to its pentavalent counterpart (DMA(V)). Studies have shown that DMA(III) can rapidly oxidize back to DMA(V), complicating the analysis of its biological activity . The rate of this oxidation is influenced by environmental factors such as pH and temperature.

Toxicological Implications

The potential for DMA(III) to cause significant health effects has raised concerns about its presence in the environment and human exposure. Regulatory agencies have noted that exposure to trivalent arsenicals like DMA(III) could lead to serious health risks, including cancer .

Propriétés

IUPAC Name |

dimethylarsinous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEGQTCMQUFPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203615 | |

| Record name | Dimethylarsinous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylarsinous acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55094-22-9 | |

| Record name | Dimethylarsinous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55094-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylarsinous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsinous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylarsinous acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.